[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride typically involves the following steps:
Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylamino Group: The methylamino group can be introduced through a reductive amination reaction. This involves the reaction of the indane core with formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound can be used in studies to understand the biochemical pathways involving indane derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Pharmaceutical Development:
Drug Delivery: It can be used in the design of drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and resins.
Agriculture: It may have applications in the formulation of agrochemicals to enhance crop protection and yield.
Mechanism of Action
The mechanism of action of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Indane: The parent compound, which lacks the methylamino and hydroxyl groups.
Indanol: Similar structure but with a hydroxyl group instead of the methylamino group.
Indene: An unsaturated analog with a double bond in the cyclopentane ring.
Uniqueness:
Functional Groups: The presence of both the methylamino and hydroxyl groups in [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride imparts unique chemical and biological properties.
Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, distinguishes it from other indane derivatives.
Properties
CAS No. |
2768327-49-5 |
---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.